

Application Notes & Protocols: (6-Bromopyridin-2-yl)methanol in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (6-Bromopyridin-2-yl)methanol

Cat. No.: B021163

[Get Quote](#)

Abstract

(6-Bromopyridin-2-yl)methanol is a pivotal bifunctional building block in contemporary organic synthesis. Its structure, featuring a reactive bromine atom at the 6-position of the pyridine ring and a versatile hydroxymethyl group at the 2-position, allows for a diverse range of chemical transformations.^[1] This guide provides an in-depth exploration of its properties, safety considerations, and core applications. We present detailed, field-proven protocols for key synthetic procedures, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and the oxidation of the primary alcohol. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific research and drug development objectives.

Compound Profile and Physicochemical Properties

(6-Bromopyridin-2-yl)methanol, with CAS Number 33674-96-3, is a white to off-white solid at room temperature.^[1] Its utility stems from the orthogonal reactivity of its two primary functional groups. The C-Br bond is a classical handle for metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The hydroxymethyl group can be further functionalized, most commonly through oxidation to the corresponding aldehyde, or used as a point of attachment for ester or ether linkages. This dual functionality makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.^{[1][2]} For instance, it is a precursor in the preparation of 2,6-diaminopyridine compounds investigated for treating diseases associated with amyloid proteins.^{[1][3]}

Table 1: Physicochemical Data for **(6-Bromopyridin-2-yl)methanol**

Property	Value	Source(s)
CAS Number	33674-96-3	[1]
Molecular Formula	C ₆ H ₆ BrNO	[1] [4]
Molecular Weight	188.02 g/mol	[1] [5]
Appearance	White to off-white/light yellow powder or crystal	[1] [6] [7]
Melting Point	34-39 °C (lit.)	[1]
Boiling Point	246 °C (lit.)	
Solubility	Slightly soluble in water; soluble in chloroform, dichloromethane	[1]
SMILES	OCc1ccccc(Br)n1	[8]
InChIKey	XDDGKNRSCDEWBR-UHFFFAOYSA-N	[5] [6]

Safety and Handling

Proper handling of **(6-Bromopyridin-2-yl)methanol** is essential due to its potential health hazards. It is classified as a hazardous substance and requires careful management in a laboratory setting.

2.1 GHS Hazard Identification Aggregated GHS information indicates the following hazards:[\[5\]](#)
[\[9\]](#)

- H315: Causes skin irritation.[\[5\]](#)[\[9\]](#)
- H319: Causes serious eye irritation.[\[5\]](#)[\[9\]](#)
- H335: May cause respiratory irritation.[\[5\]](#)[\[9\]](#)

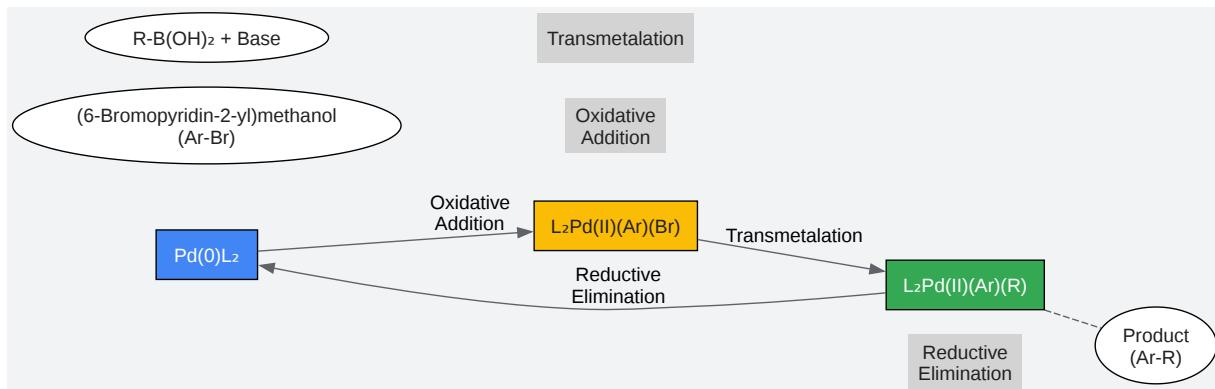
2.2 Recommended Personal Protective Equipment (PPE)

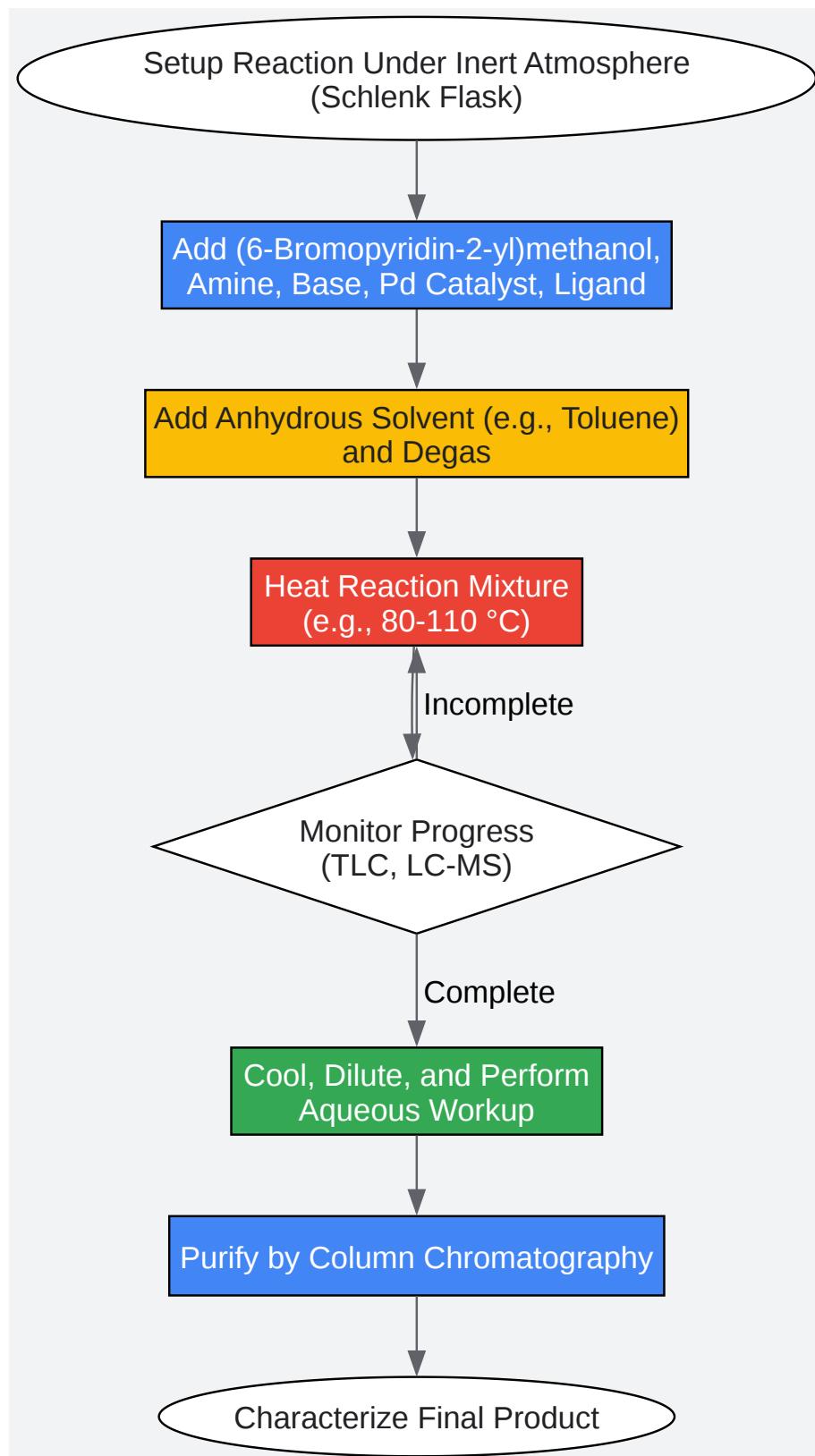
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
- Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat. Take off contaminated clothing immediately.[9][10]
- Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[9] If dusts are generated, a dust mask (e.g., N95) is recommended.

2.3 First Aid Measures

- Inhalation: Move the person to fresh air.[9][10]
- Skin Contact: Wash off with plenty of soap and water.[9]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[9]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[9][10]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions


The C(sp²)-Br bond at the 6-position is highly susceptible to palladium-catalyzed cross-coupling, a cornerstone of modern C-C and C-N bond formation.[11][12] These reactions provide a modular and efficient route to elaborate the pyridine scaffold.


Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating biaryl or heteroaryl-aryl structures by coupling an organohalide with an organoboron compound.[13][14] The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[15]

The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.[14][16] The key steps are:

- Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of **(6-Bromopyridin-2-yl)methanol** to form a Pd(II) complex.
- Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid to facilitate this step.[17]
- Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[16]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. (6-Bromopyridin-2-yl)methanol | C₆H₆BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-6-(hydroxymethyl)pyridine, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. (6-Bromopyridin-2-yl)methanol | 33674-96-3 | TCI AMERICA [tcichemicals.com]
- 8. (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3 [matrix-fine-chemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scispace.com [scispace.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [Application Notes & Protocols: (6-Bromopyridin-2-yl)methanol in Modern Synthetic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021163#experimental-procedures-involving-6-bromopyridin-2-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com